molecular formula C8H9N3 B1447465 (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine CAS No. 1196145-18-2

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine

Cat. No.: B1447465
CAS No.: 1196145-18-2
M. Wt: 147.18 g/mol
InChI Key: CCLMUTSOQIAOIW-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Scientific Research Applications

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine are the fibroblast growth factor receptors (FGFRs). FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity. This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCg, and PI3K–Akt signaling pathways .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage temperature can affect the stability of the compound . .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine”, as FGFR inhibitors has promising prospects . These compounds could potentially be used in the treatment of various cancers .

Biochemical Analysis

Biochemical Properties

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways. The compound binds to the FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . This interaction is essential for its potential use in cancer therapy, as abnormal FGFR signaling is associated with various cancers.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by inhibiting cell proliferation and inducing apoptosis in cancer cells. Studies have shown that this compound can significantly reduce the migration and invasion of cancer cells, making it a promising candidate for anti-cancer therapies . Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism, further contributing to its therapeutic potential.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FGFRs. By inhibiting these receptors, the compound prevents the activation of downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to reduced gene expression of pro-survival genes and increased expression of pro-apoptotic genes, thereby promoting apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis, highlighting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism. The compound’s metabolism can lead to the formation of active metabolites that contribute to its therapeutic effects. Additionally, it can affect metabolic flux and metabolite levels, further influencing cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its therapeutic effects. The compound’s distribution is crucial for its efficacy, as it needs to reach sufficient concentrations at the target sites to be effective .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with its intended targets, such as FGFRs, to exert its therapeutic effects. The precise subcellular localization also influences the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine typically involves the construction of the pyrrolo-pyridine core followed by functionalization at the 3-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • (1H-Pyrrolo[2,3-B]pyridin-4-YL)methanamine
  • (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine
  • (1H-Pyrrolo[2,3-B]pyridin-5-YL)methanol

Uniqueness

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics make it a valuable scaffold for the design of novel bioactive molecules with enhanced potency and selectivity .

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-5-11-7-2-1-3-10-8(6)7/h1-3,5,11H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLMUTSOQIAOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)CN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278251
Record name 1H-Pyrrolo[3,2-b]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196145-18-2
Record name 1H-Pyrrolo[3,2-b]pyridine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196145-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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